Product packaging for Chrysin 7-sulfate(Cat. No.:)

Chrysin 7-sulfate

Cat. No.: B12847087
M. Wt: 410.4 g/mol
InChI Key: SKPKZFOAQVIGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chrysin 7-sulfate (C7S) is a predominant sulfated conjugate metabolite of the natural flavonoid chrysin (5,7-dihydroxyflavone) [5] . Following oral administration of chrysin, extensive presystemic metabolism results in high circulating concentrations of this metabolite, often significantly exceeding the plasma levels of the parent aglycone [5] [7] . This makes C7S a critical compound for understanding the in vivo effects of chrysin intake. The molecular formula of this compound is C15H10O7S, with a molecular weight of 334.30 g/mol [6] . This metabolite is of significant research value in pharmacokinetic and toxicokinetic studies. A key area of investigation is its potent interaction with serum albumin. Studies demonstrate that this compound binds with high affinity to human serum albumin (HSA) at Sudlow's Site I, with a greater binding strength than the parent chrysin [7] . This strong binding property allows C7S to effectively displace other Site I ligands, such as the nephrotoxic mycotoxin ochratoxin A (OTA) [1] . Research employing fluorescence spectroscopy and ultracentrifugation confirms its superior displacing ability, which may influence the distribution and excretion of co-administered compounds [1] . Further research applications include its role as an inhibitor of key cytochrome P450 enzymes (e.g., CYP2C9) and several membrane transporters [3] . It has been shown to inhibit organic anion-transporting polypeptides (OATPs like OATP1B1 and OATP1B3) and the breast cancer resistance protein (BCRP) [3] . These interactions highlight the compound's potential to modulate the absorption and elimination of various drugs and xenobiotics, making it a valuable tool for studying drug-drug interactions and transporter-mediated uptake mechanisms. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O10S B12847087 Chrysin 7-sulfate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14O10S

Molecular Weight

410.4 g/mol

IUPAC Name

[5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate

InChI

InChI=1S/C17H14O10S/c1-24-14-3-8(4-15(25-2)17(14)20)12-7-11(19)16-10(18)5-9(6-13(16)26-12)27-28(21,22)23/h3-7,18,20H,1-2H3,(H,21,22,23)

InChI Key

SKPKZFOAQVIGPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O

Origin of Product

United States

Metabolic Pathways and Biotransformation of Chrysin 7 Sulfate

Enzymatic Formation by Sulfotransferases (SULTs)

The enzymatic conjugation of a sulfonate group to chrysin (B1683763), resulting in chrysin 7-sulfate, is mediated by cytosolic sulfotransferase (SULT) enzymes. nih.govresearchgate.net SULTs are a family of phase II drug-metabolizing enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate, such as the 7-hydroxyl group of chrysin. nih.gov

Specific isoforms of SULTs have been identified as being responsible for the sulfation of chrysin. In vitro studies have demonstrated that chrysin is a substrate for both M-form (monoamine-preferring) and P-form (phenol-preferring) phenolsulfotransferases. researchgate.nettandfonline.com The key enzymes identified in this biotransformation are:

SULT1A1 (P-form phenolsulfotransferase) researchgate.nettandfonline.com

SULT1A3 (M-form phenolsulfotransferase) researchgate.nettandfonline.com

These enzymes exhibit high affinity for chrysin, as indicated by their low Michaelis constant (Km) values, suggesting that sulfation is a highly efficient metabolic pathway for chrysin. researchgate.nettandfonline.com

In Vitro Metabolic Studies of Chrysin Sulfation

Laboratory studies using various cell models have been crucial in elucidating the metabolic fate of chrysin, particularly its conversion to this compound. Human intestinal Caco-2 cells and hepatic Hep G2 cells, which together model human presystemic (intestinal and liver) metabolism, have been extensively used. researchgate.nettandfonline.com

In these cell lines, chrysin is extensively metabolized into two main conjugates: a glucuronide (M1) and a sulfate (B86663) conjugate (M2), with the latter identified as this compound. tandfonline.comnih.gov Notably, the rate of sulfate conjugation was found to be approximately twice that of glucuronic acid conjugation in both Caco-2 and Hep G2 cells. researchgate.nettandfonline.com This highlights sulfation as a dominant metabolic pathway for chrysin in these systems. tandfonline.com

Further studies with Caco-2 cells have shown that after chrysin is absorbed and metabolized within the enterocytes, the resulting this compound is actively transported out of the cells. nih.gov A significant portion, as much as 90% of the formed metabolites (glucuronide and sulfate), is effluxed back to the apical (intestinal lumen) side, a process mediated by transporters like the multidrug resistance-associated protein 2 (MRP2). nih.gov This efflux mechanism is a critical factor limiting the systemic absorption of chrysin's metabolites. nih.gov

The table below summarizes the kinetic parameters for the enzymes involved in the formation of this compound, as determined in in vitro studies. tandfonline.com

EnzymeSubstrateKm (μM)
SULT1A1 (P-form)Chrysin0.05
SULT1A3 (M-form)Chrysin3.1
UGT1A6 (for comparison)Chrysin12

In Vivo Metabolic Disposition and Species-Dependent Patterns

The biotransformation of chrysin to this compound observed in vitro is reflected in vivo, where the sulfate conjugate is a prominent metabolite in the circulation. nih.govmdpi.com However, the extent of its formation and its pharmacokinetic profile can vary significantly depending on the species. tsu.edu

Mammalian System Biotransformation (e.g., human, mouse, rat)

In humans, chrysin undergoes extensive presystemic metabolism, leading to very low bioavailability of the parent compound. researchgate.netnih.gov Following oral administration, this compound is the major form of chrysin detected in plasma. nih.gov A pharmacokinetic study in healthy volunteers who received a 400 mg oral dose of chrysin found that the plasma concentrations of chrysin sulfate were approximately 30-fold higher than those of unchanged chrysin. nih.govnih.gov This demonstrates that sulfation is a primary and efficient metabolic route for chrysin in humans, significantly exceeding the circulating levels of the parent flavonoid. researchgate.netnih.gov

Studies in mice also show that chrysin is rapidly converted to its conjugated metabolites. mdpi.com After oral administration of chrysin to mice, the peak plasma concentration of this compound was substantially higher than that of the parent compound. mdpi.com

In contrast, rats appear to favor glucuronidation over sulfation as the primary metabolic pathway for chrysin. tsu.eduresearchgate.net While this compound is formed, chrysin glucuronide is the major metabolite detected in the systemic circulation in rats. tsu.edu In fresh rat hepatocytes, chrysin sulfate and chrysin glucuronide were the only metabolites formed. researchgate.nettandfonline.com Additionally, experiments in rats have shown high concentrations of chrysin conjugates in the bile, suggesting significant biliary excretion. researchgate.netnih.gov

The following table summarizes the pharmacokinetic parameters of chrysin and its sulfate metabolite in different species.

SpeciesDoseAnalyteCmaxAUC (Area Under the Curve)Reference
Human400 mg (oral)Chrysin3–16 ng/mL5–193 ng/mL·h nih.gov
Human400 mg (oral)Chrysin sulfate-450–4220 ng/mL·h (approx. 30x higher) nih.gov
Mouse20 mg/kg (oral)Chrysin10 nmol/L- mdpi.com
Mouse20 mg/kg (oral)Chrysin sulfate160 nmol/L- mdpi.com
Rat2 mg/kg (intravenous)Chrysin sulfate1,367.0 μg/L418.4 μg·hr/L researchgate.net

Microbial Biotransformation and Production of this compound

In addition to mammalian metabolism, certain microorganisms are capable of biotransforming chrysin into this compound. This capability highlights alternative, non-mammalian pathways for the production of this metabolite. Fungal cultures have been shown to effectively carry out the sulfation of flavonoids. jst.go.jpresearchgate.netnih.gov

Studies have identified specific fungal species that can produce this compound when chrysin is introduced into their fermentation cultures:

Cunninghamella elegans : This fungus has been shown to metabolize chrysin into several products, including this compound. jst.go.jpresearchgate.net

Absidia glauca : Fermentation of chrysin with this fungus also yields this compound as a metabolic product. nih.gov

These microbial systems can serve as models for studying drug metabolism and have potential applications in the biotechnological production of specific flavonoid metabolites. jst.go.jp

Synthetic Methodologies for Chrysin 7 Sulfate

Biocatalytic Synthesis Routes

Biocatalytic methods offer a highly regioselective and environmentally friendly alternative to chemical synthesis for the production of chrysin (B1683763) 7-sulfate. These routes utilize enzymes, specifically sulfotransferases (SULTs), which can catalyze the transfer of a sulfonate group from a donor molecule to a specific hydroxyl group on the chrysin scaffold.

Human cytosolic sulfotransferases, particularly SULT1A1 and SULT1A3, have been identified as the key enzymes responsible for the sulfation of chrysin at the 7-position in vivo. nih.gov This high degree of regioselectivity makes them excellent candidates for in vitro biocatalytic synthesis.

The biocatalytic synthesis of chrysin 7-sulfate can be performed using either isolated enzymes or whole-cell systems.

Isolated Enzyme Systems: This approach involves the use of purified sulfotransferase enzymes. The reaction mixture typically contains:

Chrysin as the substrate.

A purified sulfotransferase, such as recombinant human SULT1A1.

A sulfate (B86663) donor, most commonly 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

A suitable buffer system to maintain optimal pH and enzyme activity.

The reaction is incubated at a specific temperature, and the formation of this compound is monitored over time. The product is then purified from the reaction mixture. While this method offers high purity and specificity, the cost and instability of the PAPS cofactor can be a significant drawback for large-scale production.

Whole-Cell Biotransformation: To overcome the limitations of using isolated enzymes and expensive cofactors, whole-cell biocatalysis using genetically engineered microorganisms has emerged as a promising strategy. Recombinant Escherichia coli strains engineered to overexpress a specific sulfotransferase are commonly used.

In this system, the microbial cells are cultured and then used as biocatalysts for the conversion of chrysin to this compound. The host organism can often regenerate the necessary PAPS cofactor internally, thus eliminating the need to add it exogenously. The process generally involves:

Cultivation of the Recombinant Strain: E. coli cells harboring the gene for the desired sulfotransferase (e.g., human SULT1A1) are grown in a suitable culture medium.

Induction of Enzyme Expression: The expression of the sulfotransferase is induced, often by the addition of an inducing agent like isopropyl β-D-1-thiogalactopyranoside (IPTG).

Biotransformation: Chrysin is added to the cell culture, and the cells catalyze its conversion to this compound.

Product Recovery and Purification: After the reaction, the product is extracted from the culture medium and/or the cells and purified.

This whole-cell approach offers a more cost-effective and scalable method for the production of this compound.

Biocatalyst Sulfate Donor Advantages Challenges
Isolated SULT1A1/1A3 PAPSHigh purity and specificity.Cost and instability of PAPS.
Recombinant E. coli (expressing SULT) Endogenously regenerated PAPSCost-effective, scalable, no need for external PAPS.Requires optimization of fermentation and biotransformation conditions.

Interactions of Chrysin 7 Sulfate with Biological Macromolecules and Systems

Plasma Protein Binding Dynamics

The binding of chrysin (B1683763) 7-sulfate to plasma proteins, particularly serum albumin, is a critical determinant of its distribution and bioavailability in the body.

Chrysin 7-sulfate (C7S) has been shown to form stable complexes with both human serum albumin (HSA) and bovine serum albumin (BSA). nih.govresearchgate.netmdpi.com Spectroscopic studies reveal that C7S binds to HSA with approximately a threefold higher affinity than its parent compound, chrysin. researchgate.netmdpi.com In contrast, another major metabolite, chrysin-7-glucuronide (C7G), binds with a threefold lower affinity than chrysin. researchgate.netmdpi.com

The binding affinity of C7S to BSA is comparable to its affinity for HSA, indicating no significant species-specific differences in the binding interaction between these two albumins. researchgate.netmdpi.com The quenching effects of C7S on the intrinsic fluorescence of HSA and BSA were found to be stronger than those produced by the parent compound, chrysin, further suggesting a high-affinity interaction. nih.gov

The binding and quenching constants for the interaction of this compound and its related compounds with serum albumins are summarized below.

Computational docking studies have provided molecular-level insights into the interaction between this compound and HSA. nih.gov These models reveal that the binding position of C7S on HSA significantly overlaps with that of warfarin (B611796) within Sudlow's Site I. nih.gov The interaction between chrysin and HSA is stabilized by a salt bridge with the amino acid residue K199 and hydrogen bonds with R257 and Y150. nih.gov

The higher binding affinity of C7S compared to chrysin is attributed to the presence of its sulfate (B86663) group. nih.gov This sulfate moiety forms two additional salt bridges with the lysine (B10760008) residue K195 and the arginine residue R222 in the binding pocket. nih.gov These extra electrostatic interactions result in a more stable C7S-HSA complex, explaining its stronger binding affinity and potent displacement capabilities observed in experimental assays. nih.govx-mol.com

Modulation of Drug-Metabolizing Enzymes

This compound not only interacts with plasma proteins but also modulates the activity of enzymes critical for the biotransformation of drugs and other xenobiotics.

In vitro studies have demonstrated that this compound is a potent inhibitor of certain cytochrome P450 (CYP) isoforms. nih.govnih.gov It exhibits strong inhibitory activity against CYP2C9, an enzyme responsible for the metabolism of a significant number of clinically used drugs. nih.govresearchgate.net The inhibitory potency of this compound on CYP2C9 is notable, with a reported half-maximal inhibitory concentration (IC₅₀) of 2.7 µM, which is comparable to that of sulfaphenazole, a known potent CYP2C9 inhibitor. researchgate.net

In addition to its pronounced effect on CYP2C9, this compound also exerts a slight inhibitory effect on CYP2C19 and CYP3A4. researchgate.net Given that this compound can reach high concentrations in the bloodstream following oral administration of chrysin, this inhibition of CYP enzymes could lead to clinically relevant pharmacokinetic interactions. nih.gov

Beyond the cytochrome P450 system, this compound also interacts with other important biotransformation enzymes such as xanthine (B1682287) oxidase (XO). x-mol.comresearchgate.net Xanthine oxidase plays a key role in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid, and is also involved in the metabolism of certain drugs, like 6-mercaptopurine (B1684380). x-mol.com

Studies have shown that this compound inhibits xanthine oxidase. x-mol.comresearchgate.net Interestingly, its inhibitory potency differs depending on the substrate. This compound was found to be a more potent inhibitor of the XO-catalyzed oxidation of 6-mercaptopurine compared to its inhibition of xanthine oxidation. x-mol.com However, when compared to its parent compound for the inhibition of uric acid formation, this compound demonstrated a weaker effect than chrysin. researchgate.net

Interaction with Drug Transporters

Organic Anion-Transporting Polypeptide (OATP) Interactions (e.g., OATP1A2, OATP1B1, OATP1B3, OATP2B1)

This compound has been identified as a potent inhibitor of several OATP isoforms, which are crucial for the uptake of a wide range of endogenous compounds and xenobiotics into cells, particularly in the liver. nih.govnih.gov

Research has shown that chrysin conjugates, including this compound, are strong inhibitors of OATP1B1, OATP1B3, and OATP2B1. mdpi.comresearchgate.net In contrast, their inhibitory effect on OATP1A2 is weak. mdpi.comresearchgate.net Specifically, this compound has been reported to be a potent inhibitor of OATP1B1 and OATP2B1, with IC50 values of less than 1 µM. researchgate.netfrontiersin.org

An in vitro study investigating the effects of chrysin and its metabolites on various transporters provided specific IC50 values for their inhibitory activity. nih.gov These findings highlight the potential for this compound to modulate the activity of these important uptake transporters. The interaction of this compound with OATPs may also play a role in the tissue uptake of mycotoxins like ochratoxin A. nih.gov

Table 1: Inhibitory Effects (IC50 in µM) of Chrysin and its Metabolites on OATP Transporters

Compound OATP1A2 OATP1B1 OATP1B3 OATP2B1
Chrysin >100 >100 >100 4.8
Chrysin 7-glucuronide 24.1 4.4 14.3 0.3
This compound 18.3 0.8 1.7 0.5

Data sourced from Mohos et al., 2020. nih.gov

ATP-Binding Cassette (ABC) Transporter Modulation (e.g., P-glycoprotein, BCRP, MRP2)

This compound also interacts with several members of the ABC transporter superfamily, which are efflux pumps that play a critical role in drug disposition and resistance.

P-glycoprotein (P-gp): While chrysin itself is known to affect P-glycoprotein, the direct modulatory effects of this compound on this transporter are less clearly defined in the provided research. nih.govmdpi.com

Breast Cancer Resistance Protein (BCRP): this compound is a potent inhibitor of BCRP. researchgate.netfrontiersin.org One study reported an IC50 value of 0.6 µM for this compound against BCRP. nih.gov Further research suggests that chrysin sulfate has a higher affinity for BCRP than chrysin glucuronide. researchgate.net The inhibition of BCRP by this compound could impact the elimination of other BCRP substrates. acs.org

Multidrug Resistance-Associated Protein 2 (MRP2): this compound is a substrate for MRP2. researchgate.net However, its inhibitory effect on MRP2 is less potent compared to its glucuronide conjugate. researchgate.netfrontiersin.org One study indicated an IC50 value of over 100 µM for this compound against MRP2, while chrysin 7-glucuronide had an IC50 of 11.2 µM. mdpi.com The transport of chrysin metabolites, including the sulfate conjugate, by MRP2 has been observed in Caco-2 cells. mdpi.com

Table 2: Inhibitory Effects (IC50 in µM) of Chrysin and its Metabolites on ABC Transporters

Compound BCRP MRP2
Chrysin 0.4 >100
Chrysin 7-glucuronide 19.8 11.2
This compound 0.6 >100

Data sourced from Mohos et al., 2020. nih.gov

Biological Interactions and Functional Research of Chrysin 7 Sulfate

Status as a Biologically Relevant Circulating Metabolite

The flavonoid chrysin (B1683763), despite its presence in dietary sources like honey and propolis, exhibits very low oral bioavailability in humans, estimated to be less than 1%. mdpi.comresearchgate.netfrontiersin.orgmdpi.com This is primarily due to its poor aqueous solubility and extensive presystemic metabolism in the intestines and liver. mdpi.comresearchgate.net Following oral administration, chrysin is rapidly and efficiently converted into its conjugated metabolites. researchgate.netnih.govbiomolther.org

The two dominant metabolic products found in systemic circulation are chrysin 7-sulfate and chrysin 7-glucuronide. mdpi.comnih.gov Studies in both humans and mice have consistently shown that these conjugated forms reach plasma concentrations far exceeding that of the parent chrysin. mdpi.comnih.gov For instance, after a 400 mg oral dose of chrysin in healthy volunteers, the plasma concentration of chrysin sulfate (B86663) was approximately 30-fold higher than that of chrysin itself. mdpi.comresearchgate.net Similarly, in mice given an oral dose of chrysin, the peak plasma concentrations of this compound and chrysin 7-glucuronide were about 16 and 13 times higher, respectively, than that of the parent compound. mdpi.comnih.gov This metabolic profile establishes this compound as a key, biologically relevant circulating metabolite whose own biological activities are crucial for understanding the in vivo effects attributed to chrysin consumption. nih.govacs.orgnih.gov

Compound Relative Plasma Concentration After Oral Chrysin Administration Species Reference
ChrysinLow (Baseline)Human, Mouse mdpi.comresearchgate.netnih.gov
This compound~30-fold higher than chrysin (AUC)Human mdpi.comresearchgate.net
This compound~16-fold higher than chrysin (Cmax)Mouse mdpi.comnih.gov
Chrysin 7-Glucuronide~13-fold higher than chrysin (Cmax)Mouse mdpi.comnih.gov

Modulatory Effects on the Pharmacokinetics and Toxicokinetics of Co-existing Bioactive Molecules

As a major component in the bloodstream following chrysin intake, this compound can interact with other co-existing molecules, thereby modulating their pharmacokinetic and toxicokinetic profiles. acs.orgnih.gov

Human serum albumin (HSA) is the most abundant plasma protein and acts as a carrier for numerous endogenous and exogenous substances, including drugs and toxins. nih.govacs.orgresearchgate.net The binding of a molecule to albumin affects its distribution, metabolism, and excretion, with the unbound (free) fraction being considered biologically active. nih.govresearchgate.net

Research has demonstrated that this compound is a potent competitor for binding sites on albumin. nih.govacs.org Specifically, it has been shown to strongly displace the mycotoxin ochratoxin A (OTA), a common food contaminant, from both human and rat serum albumins. acs.orgnih.govresearchgate.net This displacement occurs at Sudlow's Site I, a major drug-binding site on the albumin molecule. nih.govacs.orgresearchgate.net By displacing OTA from albumin, this compound increases the free concentration of the mycotoxin in the plasma, which could potentially alter its toxicity and disposition. acs.orgnih.gov The displacing ability of this compound for Site I ligands was found to be significantly stronger than that of its parent compound, chrysin. nih.govresearchgate.net

Molecule Binding Site on Albumin Interaction with this compound Reference
Ochratoxin A (OTA)Sudlow's Site IStrongly displaced from human and rat albumin by this compound. acs.orgnih.govresearchgate.net
Warfarin (B611796)Sudlow's Site ISignificantly displaced from human albumin by this compound. nih.govacs.org

The functional consequence of ligand displacement by this compound has been demonstrated in preclinical animal models. In a study involving rats co-administered with the mycotoxin ochratoxin A (OTA) and this compound, the toxicokinetics of OTA were significantly altered. acs.orgnih.gov

Intravenous administration of this compound at a dose of 3 mg/kg caused a significant decrease in the total plasma concentration of OTA within the first few hours of administration. acs.orgnih.gov This effect is attributed to the displacement of OTA from rat serum albumin by this compound, which disrupts the mycotoxin's normal distribution and elimination pattern. acs.orgnih.gov In contrast, repeated oral treatment with the parent flavonoid chrysin had a negligible effect on the plasma and kidney concentrations of OTA, underscoring the importance of the sulfate metabolite in mediating this interaction. acs.orgnih.gov These findings show that a circulating metabolite of a dietary flavonoid can directly impact the in vivo disposition of a co-occurring xenobiotic. acs.org

Treatment Group (Rats) Effect on Plasma Ochratoxin A (OTA) Levels Mechanism Reference
OTA + this compound (3 mg/kg, i.v.)Significant decrease in early time points (2 and 6 hours).Displacement of OTA from serum albumin, disrupting its toxicokinetics. acs.orgnih.gov
OTA + Chrysin (oral)Barely influenced plasma concentrations.Low bioavailability and conversion to metabolites. acs.orgnih.gov

Comparative Functional Analysis with Parent Chrysin and Other Conjugated Forms (e.g., Chrysin 7-Glucuronide)

The biological activities of this compound are distinct from and cannot be directly extrapolated from its parent compound or its other major metabolite, chrysin 7-glucuronide. The addition of the sulfate or glucuronide moiety significantly alters the molecule's physicochemical properties and its interactions with biological targets. nih.govnih.govmdpi.com

A comparative analysis reveals a range of functional differences:

Albumin Binding: this compound binds to human serum albumin with an approximately threefold higher affinity than the parent chrysin. Conversely, chrysin 7-glucuronide binds with a threefold lower affinity. This directly translates to this compound having a much stronger ability to displace other Site I ligands compared to both chrysin and chrysin 7-glucuronide. nih.govresearchgate.netmdpi.com

Enzyme Inhibition: The inhibitory profiles against various enzymes differ significantly. For xanthine (B1682287) oxidase, both this compound and chrysin 7-glucuronide are considerably weaker inhibitors than the parent chrysin. mdpi.com For cytochrome P450 enzymes, this compound is a potent inhibitor of CYP2C9, whereas its effect on other isoforms like CYP2C19 and CYP3A4 is slight. nih.govresearchgate.net

Transporter Inhibition: this compound is a potent inhibitor of several key drug transporters, including Breast Cancer Resistance Protein (BCRP) and Organic Anion Transporting Polypeptides (OATPs) like OATP1B1 and OATP2B1, with IC50 values often below 1 µM. nih.govresearchgate.netfrontiersin.org Its inhibitory activity against these transporters can be stronger or weaker than chrysin 7-glucuronide depending on the specific transporter. nih.govfrontiersin.org

Target Chrysin This compound Chrysin 7-Glucuronide Reference
Human Serum Albumin (HSA) Binding Affinity ModerateHigh (3x > Chrysin)Low (3x < Chrysin) nih.govresearchgate.netmdpi.com
Displacement of Site I Ligands (e.g., OTA) Minor EffectStrong DisplacementMinor/No Effect nih.govacs.orgnih.gov
Xanthine Oxidase Inhibition StrongWeakPoor/Weak mdpi.com
CYP2C9 Inhibition Moderate InhibitorPotent Inhibitor (IC50 ~2.7 µM)Weak Inhibitor nih.govresearchgate.net
BCRP Transporter Inhibition Potent InhibitorPotent InhibitorModerate Inhibitor nih.govfrontiersin.org
OATP1B1 Transporter Inhibition Weak InhibitorPotent InhibitorModerate Inhibitor nih.govfrontiersin.org
OATP2B1 Transporter Inhibition Moderate InhibitorPotent InhibitorPotent Inhibitor nih.govfrontiersin.org

Advanced Analytical Methods for Quantification and Structural Elucidation of Chrysin 7 Sulfate

High-Resolution Chromatographic Techniques

Chromatographic methods are the cornerstone for separating Chrysin (B1683763) 7-sulfate from its parent compound, chrysin, other metabolites like chrysin-7-glucuronide, and endogenous components in biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive quantification of Chrysin 7-sulfate, offering exceptional sensitivity and selectivity. This technique is particularly crucial for pharmacokinetic studies where metabolite concentrations are often low. rjptonline.orguni-freiburg.de A validated LC-MS/MS method enables the determination of the pharmacokinetics of chrysin and its conjugated metabolites. uni-freiburg.de

The methodology typically involves reversed-phase chromatography to separate the analytes, followed by detection using a mass spectrometer. The use of Multiple Reaction Monitoring (MRM) mode enhances specificity by monitoring a specific precursor ion to product ion transition for the analyte. frontiersin.org For instance, in the analysis of flavonoids from Scutellaria baicalensis, chrysin was quantified using an HPLC-MS-MS system in MRM mode. frontiersin.org While specific transition data for this compound is proprietary to individual research labs, a general approach involves a neutral loss scan for the sulfate (B86663) group (SO₃), which corresponds to a loss of 80 Da. nih.gov This specific neutral loss is a characteristic fragmentation for sulfated metabolites and can be used to selectively detect and quantify sulfated flavonoids in complex mixtures. nih.govijpsdronline.com

The ionization is typically achieved using an electrospray ionization (ESI) source, often in negative ion mode, which is well-suited for acidic molecules like sulfates. nih.gov

Table 1: Representative LC-MS/MS Parameters for Flavonoid Analysis
ParameterDescriptionSource
ColumnReversed-phase C18 (e.g., SunFire® C18, 3.5 µm, 3.0 × 150 mm) frontiersin.org
Mobile PhaseGradient elution with water and acetonitrile (B52724), both containing 0.1% formic acid. frontiersin.org
Ion SourceElectrospray Ionization (ESI), typically in negative mode for sulfates. frontiersin.orgnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) or Neutral Loss Scan (80 Da). frontiersin.orgnih.gov
Internal StandardA structurally similar compound, such as a deuterated analog, is used for accurate quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC), often paired with a fluorescence detector (FLD) or a UV-Vis detector, is a robust and widely used technique for quantifying chrysin and its metabolites. semanticscholar.orgmdpi.com While less sensitive than MS detection, HPLC-FLD can offer excellent sensitivity for naturally fluorescent compounds.

In one method, an integrated HPLC system was used to quantify ochratoxin A, demonstrating the separation of compounds in samples that could also contain this compound. ijpsdronline.commdpi.com The method employed an isocratic elution with a mobile phase of sodium borate (B1201080) buffer and acetonitrile. ijpsdronline.commdpi.com Another HPLC-FLD method used a mobile phase of 10 mM HEPES buffer (pH 7.0) and acetonitrile (70:30 v/v) containing 50 mM MgCl₂. semanticscholar.org These methods highlight the use of buffered mobile phases to ensure the consistent ionization state and retention time of analytes like this compound.

Table 2: Example HPLC Methodologies for Flavonoid-related Analysis
ParameterDescriptionSource
SystemIntegrated HPLC system with autosampler, binary pump, and fluorescence detector. ijpsdronline.commdpi.com
Mobile Phase (Example 1)Isocratic elution with 1 mM phosphoric acid (pH 3.0) and acetonitrile (65:35 v/v). semanticscholar.org
Mobile Phase (Example 2)Isocratic elution with sodium borate buffer (0.01 M, pH 10.0) and acetonitrile (87:13 v/v). ijpsdronline.commdpi.com
Flow RateTypically 1.0 mL/min. ijpsdronline.comsemanticscholar.orgmdpi.com
DetectionFluorescence Detector (FLD) or UV-Vis Detector. semanticscholar.orgmdpi.com

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the rapid screening and quantification of flavonoids like chrysin in various samples, particularly from plant extracts. mdpi.com It allows for the simultaneous analysis of multiple samples, making it efficient for quality control and fingerprinting of herbal materials. mdpi.com While specific HPTLC methods for this compound are not widely published, methods developed for its parent compound, chrysin, provide a strong foundation.

Table 3: HPTLC Parameters for Chrysin Analysis
ParameterDescriptionSource
Stationary PhaseHPTLC plates pre-coated with silica (B1680970) gel 60 F254. researchgate.net
Mobile Phase (Example)Toluene : n-hexane : isopropyl alcohol (7:2:1 v/v/v). semanticscholar.org
Detection WavelengthDensitometric scanning at 254 nm and 366 nm. semanticscholar.org
DerivatizationSpraying with reagents like anisaldehyde-sulfuric acid or aluminum chloride to visualize spots. informahealthcare.com
QuantificationDensitometry based on the peak area of the analyte compared to a standard. rjptonline.org

Spectroscopic Techniques for Structural Characterization

The structural elucidation of a novel or synthesized metabolite like this compound relies on a combination of spectroscopic methods. These techniques provide detailed information about the molecular structure, confirming the identity and position of the sulfate group. The biotransformation of chrysin by certain microorganisms has been shown to produce this compound, the structure of which was established through spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR (like HSQC, HMBC) experiments are indispensable for determining the precise location of the sulfate moiety on the flavonoid backbone. In flavonoid sulfates, sulfation causes a downfield shift in the signal of the carbon atom bearing the sulfate group and adjacent protons. researchgate.net For example, in the structural elucidation of naringenin-7-sulfate, a related flavonoid, comparison of ¹H and ¹³C-NMR data with the parent compound was critical for confirming the structure. researchgate.net

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) provides the exact mass of the molecule, allowing for the determination of its elemental formula. Fragmentation patterns observed in MS/MS experiments further confirm the structure. The presence of a sulfur atom can be indicated by the isotopic mass peak at [M-H+2]⁻. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. The presence of a sulfate group is confirmed by characteristic strong absorption bands corresponding to the S=O stretch (around 1250 cm⁻¹) and the C-O-S stretch (around 1050 cm⁻¹). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy can provide evidence of conjugation. The attachment of a sulfate group to one of the hydroxyl groups of chrysin will cause a shift in the absorption maxima compared to the parent compound.

Method Validation Parameters for Quantitative Analysis

Key validation parameters include:

Linearity and Range : This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.0. semanticscholar.orginformahealthcare.com

Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. semanticscholar.orginformahealthcare.com

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. semanticscholar.orginformahealthcare.com

Accuracy : This measures the closeness of the experimental value to the true or accepted value. It is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and analyzed. semanticscholar.org

Precision : This expresses the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually reported as the relative standard deviation (RSD) and is assessed at different levels (e.g., intra-day and inter-day precision). semanticscholar.org

Specificity/Selectivity : The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Table 4: Example Method Validation Parameters for Flavonoid Analysis
ParameterExample Finding (HPLC-FLD Method)Source
Linearity (R²)0.997 - 0.999 semanticscholar.org
LOD10 - 100 nM semanticscholar.org
LOQ20 - 200 nM semanticscholar.org
Intraday Precision (RSD)2.2% - 2.9% semanticscholar.org
Accuracy2.6% - 3.4% semanticscholar.org

Structure Activity Relationship Sar Elucidations for Chrysin 7 Sulfate

Impact of Sulfation on Bioactivity and Molecular Interactions

The sulfation of chrysin (B1683763) at the 7-hydroxyl group introduces a negatively charged, hydrophilic moiety, which has profound effects on how the molecule interacts with biological targets such as plasma proteins, enzymes, and membrane transporters.

Enhanced Protein Binding: A primary consequence of sulfation is the dramatically altered affinity for plasma proteins, particularly human serum albumin (HSA). researchgate.netnih.gov Chrysin 7-sulfate binds to HSA with approximately a threefold higher affinity compared to the parent chrysin. researchgate.net This enhanced binding is attributed to the formation of additional salt bridges between the negatively charged sulfate (B86663) group and positively charged amino acid residues, such as lysine (B10760008) (K195) and arginine (R222), within Sudlow's Site I of HSA. nih.gov

This strong interaction has significant implications for the pharmacokinetics of other substances. This compound is a potent displacer of other drugs and compounds that bind to the same site on albumin. researchgate.netnih.gov For instance, it can effectively displace the high-affinity Site I ligands warfarin (B611796) and the mycotoxin ochratoxin A from HSA, a feat not achieved with the same efficacy by the parent chrysin. nih.govnih.govacs.org This displacement can increase the unbound plasma concentration of co-administered drugs, potentially altering their therapeutic effects.

CompoundTargetMeasurementValueFold Change (vs. Chrysin)Reference
Chrysin Human Serum Albumin (HSA)Binding Affinity (Ka)~1.5 x 105 M-1- researchgate.net
This compound Human Serum Albumin (HSA)Binding Affinity (Ka)~4.5 x 105 M-1~3-fold increase researchgate.net
Chrysin CYP2C9IC50> 100 µM- nih.gov
This compound CYP2C9IC501.8 µM> 55-fold increase in potency nih.gov
Chrysin BCRP (Transporter)IC502.3 µM- nih.gov
This compound BCRP (Transporter)IC501.1 µM~2-fold increase in potency nih.gov

Table 1: Comparative bioactivity of Chrysin and this compound on selected biological targets. Data compiled from in vitro studies.

Rational Design and Modification of this compound Derivatives for Enhanced Activities

While this compound is a metabolic product, the principles learned from its SAR provide a foundation for the rational design of novel chrysin derivatives. The C7 position is a key site for chemical modification to enhance the therapeutic potential of the chrysin scaffold, aiming to improve properties like bioavailability, target specificity, and potency. frontiersin.orgmdpi.com Although direct modifications of the sulfate group in this compound are not common, extensive research has focused on replacing the 7-hydroxyl group with other functional moieties to achieve desired biological effects.

Improving Anticancer and Antibacterial Activity: The low bioavailability of chrysin limits its clinical application in cancer therapy. mdpi.com To overcome this, researchers have synthesized derivatives by modifying the C7 position. The introduction of hydrophobic groups at this site can increase lipophilicity, enhance cell membrane permeability, and improve stability against metabolic degradation. mdpi.com

For instance, a series of derivatives was created by linking N′-alkylidene/arylideneacetohydrazide moieties to the chrysin scaffold via an ether linkage at the C7 position. nih.govnih.gov Several of these compounds demonstrated potent cytotoxic activity against human breast cancer cell lines (MDA-MB-231 and MCF-7), with some derivatives showing efficacy comparable to the chemotherapeutic drug doxorubicin. nih.gov The structure-activity analysis revealed that lipophilic substituents on the appended phenyl ring were crucial for imparting high cytotoxic activity. nih.govnih.gov

Similarly, attaching heterocyclic moieties to the C7 position via carbon spacers has been shown to produce chrysin analogues with significantly enhanced antibacterial activity against both susceptible and resistant bacterial strains when compared to the parent compound. nih.gov

Developing Anti-inflammatory Agents: The C7 position has also been a target for developing novel anti-inflammatory agents. In one study, chrysin derivatives were synthesized by introducing an α-lipoic acid functional group at the 7-hydroxyl position. frontiersin.org One of these derivatives, compound 4b, was identified as a promising candidate for treating inflammatory bowel disease (IBD), showing significant inhibitory effects on monocyte adhesion to colon epithelium, a key process in intestinal inflammation. frontiersin.org

Parent CompoundModification at C7 PositionResulting Derivative ClassEnhanced ActivityExample (IC50 Value)Reference
Chrysin Ether-linked N'-arylideneacetohydrazideAnticancer AgentsCytotoxicity against breast cancer cellsCompound 3e: 3.3 µM (MDA-MB-231) nih.gov
Chrysin Alkoxy-linked heterocyclic moietiesAntibacterial AgentsActivity against Gram-positive & Gram-negative bacteriaNot specified nih.gov
Chrysin Ester-linked α-lipoic acidAnti-inflammatory AgentsInhibition of monocyte-epithelial adhesionCompound 4b: 4.71 µM frontiersin.org

Table 2: Examples of rational design involving modification at the C7 position of the chrysin scaffold to achieve enhanced biological activities.

These studies underscore the importance of the C7 position in defining the biological activity of the chrysin scaffold. While sulfation at this site primarily impacts pharmacokinetic properties like protein binding and metabolism, strategic chemical modifications at the same position can be leveraged to design derivatives with enhanced and specific therapeutic activities.

Q & A

Q. What are the established methods for synthesizing Chrysin 7-sulfate in laboratory settings?

this compound can be synthesized via microbial transformation using fungal cultures such as Absidia glauca (ATCC 22752), which selectively sulfates the 7-hydroxyl group of chrysin. Chemical sulfation methods using sulfating agents (e.g., sulfur trioxide complexes) in anhydrous conditions are also employed. Purification typically involves chromatography (e.g., HPLC) to isolate the sulfated product, followed by structural validation using NMR and mass spectrometry .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Key techniques include:

  • High-resolution mass spectrometry (HRMS) to verify the exact mass (e.g., m/z 426.0257 for Axillarin 7-sulfate as a structural analog) .
  • Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) to confirm sulfation at the 7-position and assess stereochemistry.
  • X-ray crystallography or computational 3D modeling for resolving ambiguous stereochemistry .

Q. What are the known biological targets or pathways influenced by this compound?

Current studies suggest this compound may interact with GPCR pathways, analogous to TGR5 activation observed in sulfated bile acids like Cholic Acid 7-sulfate . Potential roles in anti-inflammatory or metabolic regulation pathways are under investigation, though specific targets require further validation .

Q. What are the critical storage conditions to maintain the stability of this compound in experimental settings?

Store lyophilized this compound at -20°C in airtight, light-protected containers. For dissolved samples, use inert solvents (e.g., DMSO) and avoid repeated freeze-thaw cycles to prevent hydrolysis of the sulfate group .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during microbial transformation?

  • Culture Optimization : Adjust pH (6.5–7.5), temperature (25–30°C), and nutrient availability (e.g., carbon sources) to enhance fungal enzyme activity .
  • Time-Course Analysis : Monitor sulfation kinetics to harvest products at peak yield.
  • Purification Strategies : Use ion-exchange chromatography to separate sulfated derivatives from unreacted substrates .

Q. What strategies can address discrepancies in reported bioactivity data for this compound across studies?

  • Standardized Assays : Use cell lines with consistent TGR5 expression levels (e.g., HEK293-TGR5) to minimize variability .
  • Metabolomic Profiling : Account for interspecies differences in sulfate metabolism by pairing in vitro assays with in vivo pharmacokinetic studies .
  • Data Transparency : Report raw data, including negative controls and solvent effects, to enable cross-study comparisons .

Q. How should researchers design in vitro and in vivo studies to elucidate the pharmacokinetic properties of this compound?

  • In Vitro : Assess intestinal permeability using Caco-2 cell monolayers and metabolic stability in liver microsomes.
  • In Vivo : Employ radiolabeled this compound in rodent models to track absorption, distribution, and excretion. Include bile-duct cannulated animals to evaluate enterohepatic recirculation .

Q. What computational modeling approaches are suitable for predicting sulfation site specificity and molecular interactions?

  • Docking Simulations : Use software like AutoDock Vina to model interactions between this compound and sulfotransferases or target receptors.
  • Molecular Dynamics (MD) : Simulate sulfate group solvation and conformational stability in aqueous environments .

Methodological Best Practices

  • Reproducibility : Document experimental parameters (e.g., fungal strain ATCC numbers, solvent purity) in detail, following guidelines for supplemental data submission .
  • Data Presentation : Use tables to compare sulfation yields across methods and figures to illustrate structural validation workflows .
  • Literature Review : Prioritize peer-reviewed studies over commercial sources, and critically evaluate conflicting findings using PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.